molecular formula C7H8BNO3 B13410550 [2-(Hydroxyiminomethyl)phenyl]boronic acid

[2-(Hydroxyiminomethyl)phenyl]boronic acid

Cat. No.: B13410550
M. Wt: 164.96 g/mol
InChI Key: WXPCRKQPGFIHQC-UHFFFAOYSA-N
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Description

[2-(Hydroxyiminomethyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxyiminomethyl)phenyl]boronic acid typically involves the reaction of 2-formylphenylboronic acid with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under mild conditions, to yield the desired product. The general reaction scheme is as follows:

2-Formylphenylboronic acid+Hydroxylamine hydrochloride[2-(Hydroxyiminomethyl)phenyl]boronic acid\text{2-Formylphenylboronic acid} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} 2-Formylphenylboronic acid+Hydroxylamine hydrochloride→[2-(Hydroxyiminomethyl)phenyl]boronic acid

The reaction is usually conducted at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial synthesis would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: [2-(Hydroxyiminomethyl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which [2-(Hydroxyiminomethyl)phenyl]boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack to form boronate esters. These interactions are crucial in its applications as enzyme inhibitors and sensors .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Formylphenylboronic acid
  • Hydroxyphenylboronic acid

Comparison: Compared to phenylboronic acid, [2-(Hydroxyiminomethyl)phenyl]boronic acid has an additional hydroxyimino group, which enhances its reactivity and allows for more diverse chemical transformations.

Properties

IUPAC Name

[2-(hydroxyiminomethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPCRKQPGFIHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C=NO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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